molecular formula C12H15N3O B13102625 N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide

Cat. No.: B13102625
M. Wt: 217.27 g/mol
InChI Key: RCYYKOXUPFHXNI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide typically involves the reaction of 3-methylindole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound .

Scientific Research Applications

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and propanimidamide groups allow for unique interactions with molecular targets, differentiating it from other indole derivatives .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N'-hydroxy-2-(3-methylindol-1-yl)propanimidamide

InChI

InChI=1S/C12H15N3O/c1-8-7-15(9(2)12(13)14-16)11-6-4-3-5-10(8)11/h3-7,9,16H,1-2H3,(H2,13,14)

InChI Key

RCYYKOXUPFHXNI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CN(C2=CC=CC=C12)C(C)/C(=N/O)/N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(C)C(=NO)N

Origin of Product

United States

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